A Technical Guide to 6-Bromo-5-fluoroindoline-2,3-dione: Properties, Synthesis, and Applications in Modern Drug Discovery
A Technical Guide to 6-Bromo-5-fluoroindoline-2,3-dione: Properties, Synthesis, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Isatins
6-Bromo-5-fluoroindoline-2,3-dione, also known as 6-bromo-5-fluoroisatin, is a halogenated heterocyclic compound built upon the privileged isatin scaffold. The isatin core, an indole-1H-2,3-dione, is a versatile and valuable building block in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The strategic placement of both a bromine and a fluorine atom on the benzene ring of the isatin core significantly modulates the molecule's physicochemical properties. This dual halogenation can enhance metabolic stability, improve cell membrane permeability, and provide specific vectors for further chemical modification, making 6-Bromo-5-fluoroindoline-2,3-dione a compound of considerable interest for contemporary drug discovery programs.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its emerging role as a key intermediate in the development of targeted therapeutics.
Core Properties and Characterization
Identifying and verifying the core properties of a chemical entity is the foundational step in its application for research and development.
Physicochemical Data
The fundamental properties of 6-Bromo-5-fluoroindoline-2,3-dione are summarized in the table below, based on data from various chemical suppliers.
| Property | Value | Reference(s) |
| CAS Number | 1374208-41-9 | [4][5] |
| Molecular Formula | C₈H₃BrFNO₂ | [5][6] |
| Molecular Weight | 244.02 g/mol | [5][6] |
| Appearance | Solid | [6] |
| Purity | Typically ≥97% | [5] |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO) | [6] |
| Density (Predicted) | 1.9 ± 0.1 g/cm³ | [6] |
| pKa (Predicted) | 7.48 ± 0.20 | [6] |
Spectroscopic Characterization
While detailed spectra are often provided by suppliers upon request, a comprehensive analysis of related bromo- and fluoro-substituted isatins allows for the prediction of key spectroscopic features essential for structural confirmation.[7][8][9]
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C-4 and C-7 positions of the indoline ring. The N-H proton of the lactam will appear as a broad singlet, typically downfield.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons (C-2 and C-3), with the C-3 carbonyl typically appearing further downfield. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine substituents.
-
IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands corresponding to the N-H stretching vibration and the two carbonyl (C=O) stretching vibrations of the dione moiety.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).
Synthesis and Reactivity
The synthesis of substituted isatins is a well-established field of organic chemistry, with several named reactions providing reliable routes to this scaffold.
Proposed Synthetic Pathway: The Sandmeyer Isatin Synthesis
A logical and widely used method for the preparation of substituted isatins is the Sandmeyer isatin synthesis.[10][11] This two-step process begins with a suitably substituted aniline. For the synthesis of 6-Bromo-5-fluoroindoline-2,3-dione, the key starting material would be 4-bromo-3-fluoroaniline.
The proposed workflow is as follows:
Experimental Protocol (General Procedure):
-
Step 1: Synthesis of N-(4-bromo-3-fluorophenyl)-2-(hydroxyimino)acetamide.
-
Dissolve 4-bromo-3-fluoroaniline in an acidic aqueous solution.
-
Separately, prepare a solution of chloral hydrate and hydroxylamine hydrochloride.
-
Combine the solutions and heat the mixture. The isonitrosoacetanilide intermediate will precipitate upon cooling or salting out with sodium sulfate.[11]
-
Filter and wash the solid product.
-
-
Step 2: Synthesis of 6-Bromo-5-fluoroindoline-2,3-dione.
-
Add the dried isonitrosoacetanilide from Step 1 portion-wise to pre-warmed concentrated sulfuric acid, maintaining the temperature between 65-75 °C.
-
After the addition is complete, the reaction mixture is typically heated briefly to around 80 °C to ensure complete cyclization.
-
Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the crude isatin product.
-
Filter, wash thoroughly with cold water to remove residual acid, and dry. The product can be further purified by recrystallization.
-
Causality Behind Experimental Choices:
-
The use of chloral hydrate and hydroxylamine generates an electrophilic species in situ that reacts with the aniline.
-
Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent in the final cyclization step, promoting the intramolecular electrophilic aromatic substitution that forms the five-membered ring.
Key Reactive Sites and Expected Reactivity
The isatin scaffold is characterized by several reactive sites, which allow for a diverse range of chemical transformations.
-
N-H Acidity: The proton on the nitrogen is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions.[7]
-
C-3 Carbonyl Electrophilicity: The ketone at the C-3 position is highly electrophilic and readily undergoes condensation reactions with a variety of nucleophiles, including active methylene compounds (e.g., in aldol-type reactions) and amines. This is the most common site for derivatization.
-
Aromatic Ring: The benzene ring, while already substituted, can potentially undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents will direct the position of any new group.
Applications in Drug Discovery: A Gateway to Targeted Protein Degradation
The true value of 6-Bromo-5-fluoroindoline-2,3-dione lies in its potential as a sophisticated building block for high-value therapeutics, particularly in the burgeoning field of targeted protein degradation.
Role as an Intermediate for Cereblon (CRBN) E3 Ligase Modulators
A key application area for structurally related compounds is in the synthesis of ligands for Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[12] Small molecules that bind to Cereblon can modulate its activity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This mechanism is exploited by a class of drugs known as Immunomodulatory Drugs (IMiDs®) and is the foundational principle behind many Proteolysis-Targeting Chimeras (PROTACs).
The core chemical structure that binds to Cereblon is often a glutarimide moiety attached to a phthalimide or a related bicyclic aromatic structure, such as an isoindolinone.[12][13] Bromo- and fluoro-substituted isoindolinones are key intermediates in the synthesis of next-generation Cereblon modulators and PROTACs.[14] The halogen atoms serve as handles for introducing linkers or other pharmacophoric elements via cross-coupling reactions.
While direct literature on the use of 6-bromo-5-fluoroindoline-2,3-dione is emerging, its structural analogy to the corresponding isoindolinone precursors strongly suggests its utility in this area. The isatin core can be envisioned as a precursor to the required isoindolinone scaffold, or derivatives could be designed to interact with Cereblon in novel ways.
Safety and Handling
Due to incomplete safety data, 6-Bromo-5-fluoroindoline-2,3-dione should be handled with caution in a laboratory setting.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.
Conclusion and Future Outlook
6-Bromo-5-fluoroindoline-2,3-dione is more than just another halogenated heterocyclic compound. Its strategic combination of the versatile isatin core with fluorine and bromine substituents positions it as a highly valuable intermediate for advanced applications in medicinal chemistry. While its immediate use may be in materials science as a dye or in optoelectronics, its greatest potential lies in serving as a sophisticated building block for the next generation of targeted therapeutics. As researchers continue to explore novel ligands for E3 ligases and develop more complex PROTACs, the demand for precisely functionalized scaffolds like 6-Bromo-5-fluoroindoline-2,3-dione is set to increase, making it a key compound for innovation in drug discovery.
References
-
BIOSYNCE. (n.d.). 6-Bromo-5-fluoroindoline-2,3-dione CAS 1374208-41-9. Retrieved from [Link]
-
SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Cereblon E3 ligase modulator. Retrieved from [Link]
-
PatSnap. (n.d.). Synthesis method of 3-bromo-4-fluorobenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isatin. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-bromo-2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione. Retrieved from [Link]
-
G. S. S. Mala, et al. (2021). Synthesis and biological evaluation of isatin hybrids as anti-cancer and anti-microbial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2288548. Retrieved from [Link]
-
Capot Chemical. (n.d.). Cas Index 1_Sitemap. Retrieved from [Link]
-
BIOSYNCE. (n.d.). 6-Bromo-5-fluoroindoline-2,3-dione CAS 1374208-41-9. Retrieved from [Link]
- Google Patents. (n.d.). CN101786980A - Synthesis method of isatin derivatives.
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
Tariq Aziz, et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4). Retrieved from [Link]
-
G. S. S. Mala, et al. (2023). Synthesis and biological evaluation of isatin hybrids as anti-cancer and anti-microbial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2288548. Retrieved from [Link]
-
Google Patents. (n.d.). United States Patent to. Retrieved from [Link]
-
AccelaChem. (n.d.). SY129332. Retrieved from [Link]
- Google Patents. (n.d.). US20030220334A1 - Byrostatin analogues, synthetic methods and uses.
-
European Patent Office. (n.d.). Process for producing fluorobenzaldehydes - EP 0289942 B1. Retrieved from [Link]
- Google Patents. (n.d.). US5391733A - Synthesis intermediates for 2-amino-6-halogenopurines.
-
G. Ramadan, et al. (2020). Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives. Kastamonu University Journal of Engineering and Sciences, 6(1), 1-11. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Fluoroindoline-2,3-dione | Request PDF. Retrieved from [Link]
-
Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. (2021). Cancers, 13(22), 5786. Retrieved from [Link]
-
M. Slusarczyk, et al. (2018). Synthesis and biological evaluation of 6-substituted-5-fluorouridine ProTides. Bioorganic & Medicinal Chemistry, 26(6), 1246-1253. Retrieved from [Link]
-
N. El Hachlafi, et al. (2024). Synthesis of new N-alkylated 6-bromoindoline-2.3-dione derivatives: Crystal structures, spectroscopic characterizations, Hirschfeld surface analyses, molecular docking studies, DFT calculations, and antibacterial activity. Results in Chemistry, 7, 101338. Retrieved from [Link]
-
S. Hanessian, et al. (2022). Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. Antibiotics, 11(12), 1785. Retrieved from [Link]
-
M. A. Al-Ghorbani, et al. (2018). Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. Oriental Journal of Chemistry, 34(3), 1395-1408. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoroisatin. Retrieved from [Link]
-
Y. Kharbach, et al. (2016). 5-Bromo-1-methylindoline-2,3-dione. IUCrData, 1(6), x160792. Retrieved from [Link]
-
A. V. Kletskov, et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. International Journal of Molecular Sciences, 24(7), 6667. Retrieved from [Link]
Sources
- 1. 6-BROMO-5-FLUOROINDOLIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynce.com [biosynce.com]
- 4. 1374208-41-9|6-Bromo-5-fluoroindoline-2,3-dione|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. biosynce.com [biosynce.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. synarchive.com [synarchive.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 13. biosynce.com [biosynce.com]
- 14. researchgate.net [researchgate.net]
